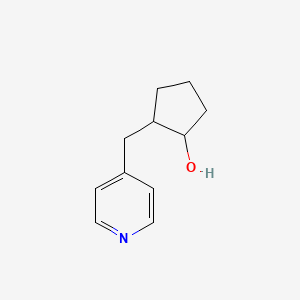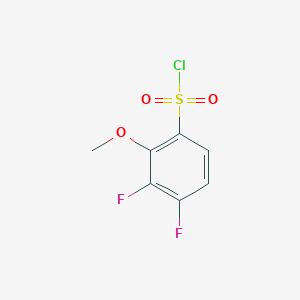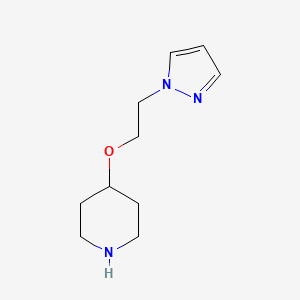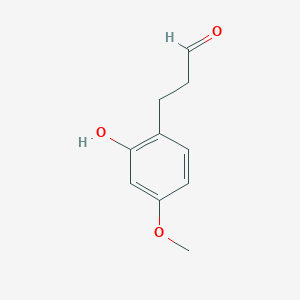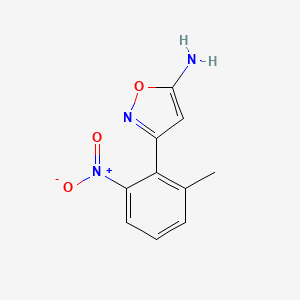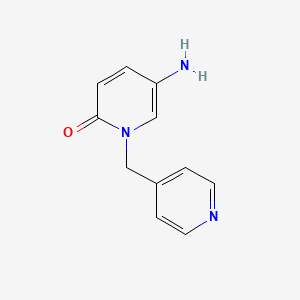
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the 5-position and a pentyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-pentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound can also participate in various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione: Similar structure but with a methyl group instead of a pentyl group.
5-Amino-1-ethylpyrimidine-2,4(1h,3h)-dione: Similar structure but with an ethyl group instead of a pentyl group.
5-Amino-1-propylpyrimidine-2,4(1h,3h)-dione: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of 5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The pentyl group provides a different steric and electronic environment compared to shorter alkyl chains, potentially leading to unique properties and applications.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
5-amino-1-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14) |
Clé InChI |
GQEPHBAEKKTYBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=C(C(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
